molecular formula C21H20O12 B14746036 Quercetin 4'-O-galactoside

Quercetin 4'-O-galactoside

Cat. No.: B14746036
M. Wt: 464.4 g/mol
InChI Key: OIUBYZLTFSLSBY-HMFCTUEFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 4’-O-galactoside typically involves the enzymatic glycosylation of quercetin. One common method uses glycosyltransferases, which transfer a galactose moiety to the hydroxyl group at the 4’ position of quercetin . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of quercetin 4’-O-galactoside can be achieved through biocatalytic processes using engineered microorganisms or plant cell cultures that express the necessary glycosyltransferases . This method is preferred due to its sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: Quercetin 4’-O-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1

InChI Key

OIUBYZLTFSLSBY-HMFCTUEFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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